Fenthion oxon

Vue d'ensemble

Description

Fenthion oxon is an organophosphate pesticide that has been used in agricultural and veterinary applications since the 1960s. It is a broad spectrum insecticide and acaricide, and has been used to control a variety of pests including mosquitoes, flies, mites, and ticks. This compound is known to be highly toxic to humans and other animals, and can cause a variety of adverse health effects.

Applications De Recherche Scientifique

Risk Assessment in Aqueous Environments

Fenthion oxon, as a derivative of the organophosphorus pesticide Fenthion, has been studied for its impact in aquatic environments. Tahara et al. (2010) found that Fenthion and its oxides, including this compound, are present in river water and can be converted to more toxic forms like this compound sulfone in water purification systems, which raises concerns for human exposure through drinking water. They emphasize the importance of monitoring Fenthion and its oxides to control drinking water safety (Tahara et al., 2010).

Effects on Oxidative Processes in Fish

Piner et al. (2007) investigated the oxidative stress potential of Fenthion in the brain of fish, Oreochromis niloticus. They observed that Fenthion exposure influenced glutathione metabolism and caused oxidative stress, indicating the potential environmental impact of Fenthion on aquatic life (Piner et al., 2007).

Analytical Methods for Detection

Lee and Kim (2020) developed an analytical method using ultra-high performance liquid chromatography-tandem mass spectrometry for detecting Fenthion and its metabolites, including this compound, in various crops. This method is crucial for monitoring Fenthion and its metabolites in agricultural produce, highlighting its relevance in ensuring food safety (Lee & Kim, 2020).

Biotransformation and Toxicity Studies

Several studies have focused on the biotransformation and toxicity of Fenthion and its derivatives. Leoni et al. (2008) explored the in vitro human hepatic biotransformation of Fenthion, identifying the formation of major metabolites such as Fenthion sulfoxide and this compound. Their study provided insights into the human body's processing of Fenthion (Leoni et al., 2008). Nwani et al. (2017) assessed the genotoxic effect of Fenthion on blood erythrocytes and oxidative stress parameters in liver and gill tissues of the African catfish, Clarias gariepinus. Their findings underscored the environmental and health implications of Fenthion use (Nwani et al., 2017).

Photodegradation Studies

Hirahara et al. (2003) evaluated the photodegradation of Fenthion under UVB irradiation, identifying novel photodegradation products and proposing mechanisms for its environmental degradation. This study is significant for understanding the fate of Fenthion in the environment (Hirahara et al., 2003).

Mécanisme D'action

Target of Action

Fenthion oxon, also known as Fenthoxon, is an organothiophosphate insecticide . Its primary target is the enzyme cholinesterase . Cholinesterase plays a crucial role in the nervous system, where it breaks down acetylcholine, a neurotransmitter responsible for transmitting signals in the nervous system.

Mode of Action

This compound acts by inhibiting the activity of cholinesterase . This inhibition disrupts the normal breakdown of acetylcholine, leading to an accumulation of this neurotransmitter. The excess acetylcholine overstimulates the nervous system, causing a range of symptoms that can ultimately lead to the death of the pest organism .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cholinergic pathway. By inhibiting cholinesterase, this compound disrupts the normal functioning of this pathway, leading to an overstimulation of the nervous system .

Pharmacokinetics

It is known that this compound is a metabolite of fenthion, which is metabolized in the body to produce this compound .

Result of Action

The inhibition of cholinesterase by this compound leads to an overstimulation of the nervous system. This overstimulation can cause a range of symptoms, including tremors, convulsions, and in severe cases, death . These effects make this compound effective as an insecticide, acaricide, and avicide .

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

Fenthion Oxon interacts with various enzymes and proteins in biochemical reactions. Its primary mode of action is through the inhibition of cholinesterase . This interaction disrupts the normal functioning of the nervous system in insects, leading to their death .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it can cause DNA damage, leading to cellular dysfunction .

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules and changes in gene expression. It exerts its effects at the molecular level primarily through the inhibition of the enzyme cholinesterase . This inhibition disrupts the normal functioning of the nervous system in insects, leading to their death .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been observed that this compound can have marked effects on the growth and photosynthesis of marine microalgae . The parent pesticide toxicant was found not toxic to the tested algal species up to 1.00 mg L−1, while higher treatment concentrations not only affected algal densities and significantly decreased specific growth rate values but also decreased the contents of photosynthetic pigments .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At high doses, it can lead to toxic or adverse effects . The specific threshold effects observed in these studies are not currently available.

Propriétés

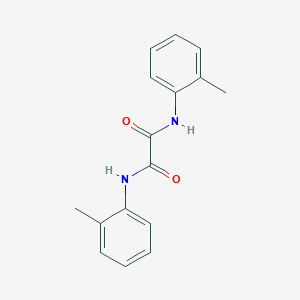

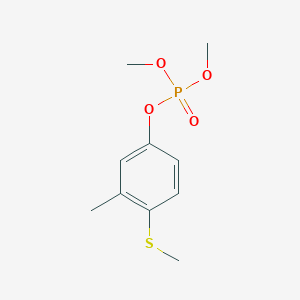

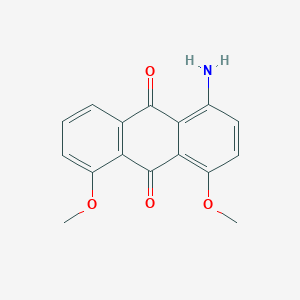

IUPAC Name |

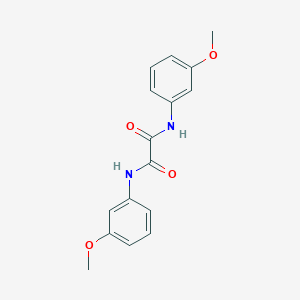

dimethyl (3-methyl-4-methylsulfanylphenyl) phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15O4PS/c1-8-7-9(5-6-10(8)16-4)14-15(11,12-2)13-3/h5-7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNRZGJAHNMGWQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OP(=O)(OC)OC)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15O4PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1041974 | |

| Record name | Fenthion oxon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1041974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6552-12-1 | |

| Record name | Fenoxon | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6552-12-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphoric acid, dimethyl 4-(methylthio)-m-tolyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006552121 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fenthion oxon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1041974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Fenthion Oxon exert its toxicity? What are the downstream effects of its interaction with its target?

A1: this compound, a potent metabolite of the organophosphate insecticide Fenthion, acts by inhibiting acetylcholinesterase (AChE) []. This enzyme is crucial for the breakdown of the neurotransmitter acetylcholine (ACh) in the nervous system. Inhibition of AChE leads to an accumulation of ACh at nerve synapses, causing overstimulation of cholinergic receptors. This overstimulation manifests as a range of symptoms, including tremors, convulsions, paralysis, and respiratory failure, ultimately leading to death if untreated [].

Q2: Are there analytical methods available to detect and quantify this compound and its related metabolites in complex matrices like food products?

A2: Yes, several analytical techniques have been developed to accurately measure this compound and its metabolites in various matrices. One such method utilizes Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) []. This approach offers high sensitivity and selectivity, enabling the simultaneous analysis of Fenthion and its five major metabolites: this compound, this compound Sulfoxide, this compound Sulfone, Fenthion Sulfoxide, and Fenthion Sulfone []. The method has been successfully applied to quantify these compounds in various food crops, including brown rice, chili peppers, oranges, potatoes, and soybeans [].

Q3: Can you elaborate on the impact of pretreatment with Fenthion on the toxicity of other pesticides, such as BPMC?

A4: Research suggests that pretreatment with Fenthion can significantly potentiate the toxicity of other pesticides like 2-sec-butylphenyl N-methylcarbamate (BPMC) in mice []. This potentiation is attributed to Fenthion's ability to inhibit hepatic microsomal enzymes responsible for BPMC metabolism. Specifically, Fenthion, Fenthion Sulfoxide, and Fenthion Sulfone, but not this compound, were found to inhibit BPMC metabolism, leading to increased plasma BPMC levels and enhanced toxicity []. This finding emphasizes the importance of understanding potential interactions between pesticides to assess their overall risk accurately.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,2-Dihydropyrazolo[4,3-c][1,8]naphthyridin-4-one](/img/structure/B133010.png)

![Ethanone, 1-bicyclo[2.2.2]oct-5-en-2-yl-, [1R-(1alpha,2beta,4alpha)]-(9CI)](/img/structure/B133012.png)